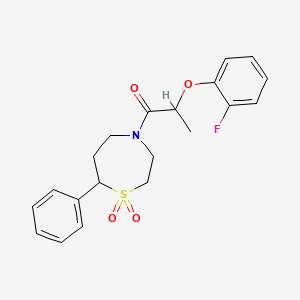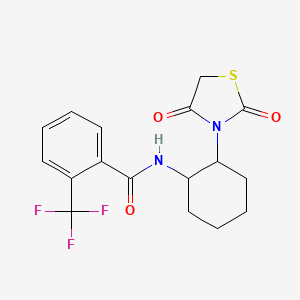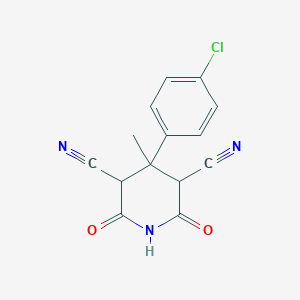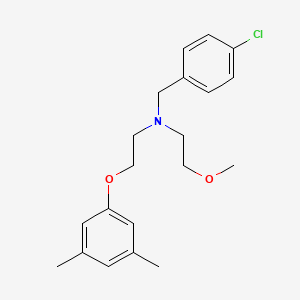
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepanones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antioxidative and Antimicrobial Applications
Phenylpropanoids, such as those isolated from berries of Pimenta dioica, exhibit antioxidative properties by inhibiting the autoxidation of linoleic acid. This indicates a potential application in preventing oxidative stress-related damage at a cellular level, which is crucial for various diseases including neurodegenerative disorders and cardiovascular diseases (Kikuzaki et al., 1999).
Anticancer Activity
A new phenolic compound isolated from the wood of Millettia leucantha showed strong cytotoxicity against the BCA-1 tumor cell lines, suggesting its potential use in developing anticancer therapies. This finding underscores the importance of phenolic compounds in medicinal chemistry and drug development for cancer treatment (Rayanil et al., 2011).
Anti-inflammatory and Antiviral Activities
Phenylpropanoids from Lavandula angustifolia exhibited high anti-tobacco mosaic virus (TMV) activity and showed potential anti-inflammatory properties. These compounds, due to their bioactive profiles, could be explored further for their use in treating viral infections and inflammation-related disorders (Tang et al., 2017).
Bioremediation Applications
The role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A through a reverse micelles system highlights the environmental applications of enzymatic processes in degrading pollutants. This approach offers a sustainable method to address the accumulation of endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).
Neuropharmacological Research
Research on the peripheral benzodiazepine receptor (PBR) using fluorine-18 labeled beta-blockers demonstrates the compound's potential in neuropharmacological applications, particularly in studying neurodegenerative disorders through positron emission tomography (PET). This highlights the importance of such compounds in developing diagnostic tools for brain diseases (Stephenson et al., 2008).
Eigenschaften
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-15(26-18-10-6-5-9-17(18)21)20(23)22-12-11-19(27(24,25)14-13-22)16-7-3-2-4-8-16/h2-10,15,19H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCQYJRCQSCLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2425667.png)

![1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2425670.png)
![2,6-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2425672.png)

![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2425674.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanenitrile](/img/structure/B2425677.png)
![3-methyl-1-(4-methylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2425678.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B2425684.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-phenoxy-2-propanol](/img/structure/B2425686.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2425690.png)
